5-(2,5-Dimethylbenzyl)-1,3-thiazol-2-amine
Description
Significance of Heterocyclic Motifs in Chemical Biology and Medicinal Chemistry Research
Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the fields of chemical biology and medicinal chemistry. mdpi.comijsrtjournal.com Their structural diversity and the presence of heteroatoms like nitrogen, sulfur, and oxygen confer unique chemical and physical properties, making them ideal scaffolds for the design of new therapeutic agents. mdpi.comijsrtjournal.com In fact, over 85% of all biologically active compounds feature a heterocyclic core, with nitrogen-containing heterocycles being particularly prevalent in pharmaceuticals. nih.gov This prevalence is attributed to their stability and ability to form hydrogen bonds with biological targets such as DNA. nih.gov
The versatility of heterocyclic motifs allows them to serve as "privileged structures" in drug discovery. This means they can interact with a wide range of biological targets, acting as pharmacophores or modulating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate. mdpi.com Their applications are extensive, spanning antibiotics, antivirals, antifungals, and anticancer agents, thereby paving the way for innovative therapies. mdpi.com
Evolution of 1,3-Thiazole Derivatives in Drug Discovery Paradigms
Among the vast array of heterocyclic compounds, the 1,3-thiazole ring, a five-membered ring containing a sulfur and a nitrogen atom, holds a prominent position in medicinal chemistry. nih.govnih.govsysrevpharm.org The thiazole (B1198619) nucleus is a key component in numerous clinically approved drugs, including the anti-inflammatory drug Meloxicam and the antiretroviral drug Ritonavir. researchgate.netrsc.org
The development of 1,3-thiazole derivatives has evolved significantly, driven by their broad spectrum of pharmacological activities. nih.gov Researchers have explored various synthetic strategies to create novel thiazole-based compounds with enhanced therapeutic potential. nih.gov The 2-aminothiazole (B372263) moiety, in particular, has been a cornerstone for the synthesis of many biologically active molecules, including sulfur drugs and intermediates for antibiotics. researchgate.netmedchemexpress.com The continuous investigation into 2-aminothiazole derivatives has led to the discovery of compounds with potent anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov
Positioning of 5-(2,5-Dimethylbenzyl)-1,3-thiazol-2-amine within Current Research Trends
The compound this compound belongs to the class of 2,5-disubstituted thiazoles. drugbank.com This specific substitution pattern is of significant interest in current research due to the diverse biological activities exhibited by such compounds. The synthesis of 2,5-disubstituted thiazoles has been an area of active investigation, with methods being developed to create a wide array of these structures from readily available starting materials. nih.gov
Research into 2-aminothiazole derivatives continues to be a major trend, with a focus on developing new therapeutic leads for a variety of diseases. nih.gov For instance, certain 2-aminothiazole analogs have shown promise as antiprion agents. nih.gov The structural modifications of the 2-aminothiazole scaffold are a key strategy in the pursuit of more potent and selective drug candidates. nih.gov The study of compounds like this compound contributes to the broader understanding of the structure-activity relationships within this important class of heterocyclic compounds.
Structure
3D Structure
Properties
Molecular Formula |
C12H14N2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
5-[(2,5-dimethylphenyl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H14N2S/c1-8-3-4-9(2)10(5-8)6-11-7-14-12(13)15-11/h3-5,7H,6H2,1-2H3,(H2,13,14) |
InChI Key |
TYVJYOCDMLGBLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC2=CN=C(S2)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 2,5 Dimethylbenzyl 1,3 Thiazol 2 Amine and Structural Analogs
Classical and Contemporary Approaches to 1,3-Thiazole Ring Formation
The construction of the 1,3-thiazole-2-amine scaffold is a well-established field in heterocyclic chemistry, with several robust methods available to chemists.
Hantzsch Thiazole (B1198619) Synthesis and its Adaptations for 2-Aminothiazoles
The Hantzsch thiazole synthesis, first reported in 1887, remains the most prevalent and versatile method for constructing the thiazole ring. chemicalbook.comchemicalbook.com The classical approach for synthesizing 2-aminothiazoles involves the condensation reaction between an α-halocarbonyl compound and a thiourea (B124793). researchgate.netnih.gov
The general mechanism proceeds via an initial S-alkylation of the thiourea by the α-halocarbonyl compound, forming an S-alkylisothiouronium salt. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic 2-aminothiazole (B372263) ring. youtube.com To synthesize the target molecule, 5-(2,5-Dimethylbenzyl)-1,3-thiazol-2-amine, this reaction would require thiourea and an appropriate α-haloketone, specifically 1-halo-3-(2,5-dimethylphenyl)propan-2-one.
Modern adaptations of the Hantzsch synthesis focus on improving reaction conditions, employing catalysts, and utilizing alternative energy sources like microwave irradiation or microreactor systems to enhance yields and reduce reaction times. rsc.orgnih.gov
Table 1: Selected Catalysts and Conditions for Hantzsch 2-Aminothiazole Synthesis
| Catalyst/Condition | Starting Materials | Product Type | Key Advantages |
| Various Catalysts | α-halo carbonyls, thioureas | 2-Aminothiazoles | Includes bromine/iodine, silica (B1680970) chloride, ionic liquids, and others to facilitate the reaction. chemicalbook.com |
| Solvent-Free | 2-bromoacetophenones, thiourea | 2-Aminothiazoles | Eco-friendly, fast reaction times (seconds), and good yields without a catalyst. organic-chemistry.org |
| Heated Microreactor | α-halo ketones, thioureas | 2-Aminothiazoles | High conversion rates, suitable for generating compound libraries. rsc.org |
| Visible Light | Methylene (B1212753) ketones, thioureas | Functionalized 2-aminothiazoles | Mild, green conditions at room temperature with high product yields. organic-chemistry.org |
Alternative Cyclization Strategies for Thiazol-2-amine Scaffolds
While the Hantzsch synthesis is dominant, several other strategies have been developed for the formation of the thiazol-2-amine ring system.
The Cook-Heilbron method provides a route to 5-amino-2-substituted thiazoles through the reaction of an α-aminonitrile with carbon disulfide. nih.gov Another approach involves the reaction of vinyl azides with potassium thiocyanate, which can be selectively catalyzed by palladium(II) acetate (B1210297) to yield 4-substituted 2-aminothiazoles. nih.govnih.govorganic-chemistry.org
More recent innovations include a one-pot synthesis of 2,5-disubstituted thiazoles from N-substituted α-amino acids, using thionyl chloride (SOCl₂) as both a reagent and the sulfur source. nih.gov This metal-free reaction proceeds through the activation of the carboxylic acid, cyclization, and subsequent deoxygenation to form the thiazole ring. nih.gov Isocyanide-based methods have also been reported, where tosylmethyl isocyanide reacts with α-oxodithioesters to furnish substituted thiazoles. nih.gov
Table 2: Comparison of Alternative Thiazole Synthesis Methods
| Method Name | Key Reactants | Resulting Scaffold | Noteworthy Features |
| Cook-Heilbron Synthesis | α-aminonitrile, Carbon disulfide | 5-Amino-2-substituted thiazoles | Provides an alternative substitution pattern compared to the Hantzsch method. nih.gov |
| From Vinyl Azides | Vinyl azide, Potassium thiocyanate | 4-Substituted 2-aminothiazoles | Palladium catalysis allows for high selectivity under mild conditions. nih.govorganic-chemistry.org |
| From α-Amino Acids | N-substituted α-amino acid, SOCl₂ | 2,5-Disubstituted thiazoles | One-pot, metal-free procedure with a broad substrate scope where SOCl₂ acts as the sulfur source. nih.gov |
| From Isocyanides | Tosylmethyl isocyanide, α-oxodithioesters | Substituted thiazoles | Provides a pathway to thiazoles with structural diversity at positions 2 and 5. nih.gov |
Strategies for Introducing the 2,5-Dimethylbenzyl Moiety at the 5-Position of the Thiazole Ring
The introduction of the C5-substituent can be achieved either by functionalizing a pre-formed thiazole nucleus or by incorporating the substituent into one of the precursors before the ring-forming cyclization reaction. The latter is often more straightforward, as seen in the Hantzsch synthesis using a pre-substituted α-haloketone. However, direct functionalization of the thiazole ring is also a viable and important strategy.
Electrophilic Substitution Reactions on Thiazole Nucleus
The electronic structure of the thiazole ring dictates its reactivity towards electrophiles. The C5 position has the highest π-electron density, making it the primary site for electrophilic substitution, followed by the C4 position. chemicalbook.comnih.govresearchgate.net The C2 position is electron-deficient and thus the preferred site for nucleophilic attack. chemicalbook.comresearchgate.net
Therefore, direct introduction of the 2,5-dimethylbenzyl group onto a 2-aminothiazole ring could theoretically be achieved via a Friedel-Crafts-type alkylation. This would involve reacting 2-aminothiazole with a suitable electrophile, such as 2,5-dimethylbenzyl chloride, in the presence of a Lewis acid catalyst. However, the presence of the basic amino group at C2 and the nitrogen atom in the ring can complicate this reaction by competing for the Lewis acid, potentially requiring a protecting group strategy for the amine.
Cross-Coupling Reactions for C-C Bond Formation at C5
Modern synthetic chemistry offers powerful tools for C-C bond formation through transition metal-catalyzed cross-coupling reactions. tcichemicals.comyoutube.com These methods are highly effective for the regioselective functionalization of heterocyclic compounds. To install the 2,5-dimethylbenzyl group at the C5 position, a 5-halo-2-aminothiazole (e.g., 5-bromo-2-aminothiazole) would serve as a key intermediate.
An efficient palladium-catalyzed, ligand-free method has been reported for the direct arylation of thiazole derivatives at the C5 position with aryl bromides. acs.org This C-H activation strategy provides a direct route to 5-arylthiazoles. Other cross-coupling reactions like Suzuki (using a boronic acid), Stille (using an organotin reagent), or Negishi (using an organozinc reagent) could be employed, coupling the 5-halo-2-aminothiazole with the corresponding (2,5-dimethylbenzyl)metallic reagent. youtube.com Copper-catalyzed cross-dehydrogenative coupling (CDC) reactions have also been developed to form C-C bonds on thiazole rings. nih.gov
Table 3: Potential Cross-Coupling Strategies for C5-Benzylation
| Coupling Reaction | Thiazole Substrate | Benzyl (B1604629) Reagent | Catalyst System (Typical) |
| Suzuki Coupling | 5-Bromo-2-aminothiazole | (2,5-Dimethylbenzyl)boronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |
| Stille Coupling | 5-Bromo-2-aminothiazole | (2,5-Dimethylbenzyl)tributylstannane | Pd(PPh₃)₄ |
| Negishi Coupling | 5-Bromo-2-aminothiazole | (2,5-Dimethylbenzyl)zinc chloride | Pd(dba)₂, Ligand (e.g., SPhos) |
| C-H Arylation | 2-Aminothiazole | 1-Bromo-2,5-dimethylbenzene | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃) |
Functionalization of Precursor Thiazole Intermediates
This strategy involves modifying a simpler thiazole intermediate that is already functionalized at the C5 position, allowing for the subsequent construction of the benzyl group. For example, a 5-formyl-2-aminothiazole or a 5-(ethoxycarbonyl)-2-aminothiazole could serve as a versatile starting point.
A synthetic sequence could proceed as follows:
Wittig or Horner-Wadsworth-Emmons Reaction: Reacting 5-formyl-2-aminothiazole with (2,5-dimethylphenyl)methyltriphenylphosphonium bromide (Wittig reagent) to form a stilbene-like intermediate.
Reduction: Subsequent reduction of the newly formed double bond would yield the target this compound.
Alternatively, lithiation of a protected 2-aminothiazole at the C5 position followed by reaction with an electrophile like 2,5-dimethylbenzyl bromide is another potential route. researchgate.net This method relies on the ability to selectively deprotonate the C5 position, which is often the most acidic carbon proton on the thiazole ring.
Synthesis of Related 1,3-Thiazol-2-amine Derivatives with Substituted Benzyl Moieties
The synthesis of 2-aminothiazole derivatives bearing a substituted benzyl group at either the C4 or C5 position is predominantly achieved through the Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone or α-haloaldehyde with a thiourea or its derivative. The specific placement of the benzyl group on the thiazole ring is determined by the choice of the α-halocarbonyl precursor.
For the synthesis of 4-benzyl-1,3-thiazole derivatives, the reaction typically employs a 1-halo-3-phenylpropan-2-one with a suitable thiourea. A study focused on designing potential anti-inflammatory agents utilized this approach to create a series of 4-benzyl-1,3-thiazole compounds. tandfonline.comtandfonline.com In this work, different isothiocyanates were reacted with N,N-diethylbenzylamidine to form adducts, which were then treated with various α-haloketones to yield the target 4-benzyl-1,3-thiazole derivatives. tandfonline.com This strategy allows for diversification at the 2-amino position and the 5-position of the thiazole ring. tandfonline.comtandfonline.com
Conversely, to obtain 5-benzyl-1,3-thiazol-2-amine (B111427) analogs, the key starting material is an α-halo-β-phenyl-propionaldehyde or a related ketone. For instance, the synthesis of 2-amino-5-benzylthiazole can be achieved by first converting phenylacetaldehyde (B1677652) to its α-bromo derivative, which is then condensed with thiourea. nih.gov This fundamental reaction provides a direct route to the 5-benzyl-2-aminothiazole core, which can be further modified.
The versatility of these methods allows for the introduction of a wide range of substituents on the benzyl ring. By starting with appropriately substituted phenylacetic acids or phenylacetaldehydes, a library of analogs with diverse electronic and steric properties on the benzyl moiety can be generated. For example, the synthesis of 2-amino-5-(substituted-benzyl)-1,3,4-thiadiazoles, a related heterocyclic system, begins with substituted phenylacetic acids, demonstrating how variations in the benzyl group are carried through the synthetic sequence. researchgate.net
Below is a table summarizing synthetic approaches to substituted benzyl thiazole derivatives.
Table 1: Synthetic Approaches for Substituted Benzyl-1,3-thiazol-2-amine Derivatives| Thiazole Core | Key Precursors | Method | Reference |
|---|---|---|---|
| 4-Benzyl-1,3-thiazole | N,N-diethylbenzylamidine-isothiocyanate adduct, α-haloketone | Modified Hantzsch Synthesis | tandfonline.com |
| 5-Benzyl-1,3-thiazole | 2-Bromo-3-phenylpropionaldehyde, Thiourea | Hantzsch Synthesis | nih.gov |
| 5-(Substituted-benzyl)-1,3,4-thiadiazole* | Substituted Phenylacetic Acid, Thiosemicarbazide | Cyclization | researchgate.net |
Note: This is a related thiadiazole system, included to illustrate the synthesis of 5-benzyl substituted heterocycles.
Advances in Reaction Conditions and Catalysis for Thiazole Synthesis
Continuous efforts to improve the efficiency, environmental footprint, and scope of thiazole synthesis have led to significant advances in reaction conditions and catalysis. The classical Hantzsch synthesis, while robust, often requires harsh conditions and long reaction times. nih.gov Modern modifications focus on overcoming these limitations.
Advances in Reaction Conditions:
Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool to accelerate the Hantzsch reaction. It dramatically reduces reaction times from hours to minutes and often leads to improved yields. nih.gov For example, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines was optimized under microwave heating at 90 °C for 30 minutes, achieving yields of up to 95%. nih.gov
Solvent-Free Conditions: Performing reactions without a solvent ("neat" conditions), often with grinding, represents a green chemistry approach that minimizes waste and can enhance reaction rates. researchgate.net The synthesis of Hantzsch thiazole derivatives has been successfully demonstrated under solvent-free conditions by grinding α-haloketones and thiourea in a mortar and pestle, resulting in high yields and short reaction times. researchgate.net
Ultrasonic Irradiation: Sonication is another alternative energy source that can promote the synthesis of thiazole derivatives. One-pot, three-component syntheses have been developed using ultrasonic irradiation at room temperature, offering an energy-efficient and rapid method. nih.gov
Acidic Conditions: The regioselectivity of the Hantzsch synthesis can be altered by changing the reaction conditions from neutral to acidic. Condensation of α-halogeno ketones with N-monosubstituted thioureas in an acidic medium can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles alongside the expected 2-(N-substituted amino)thiazoles. rsc.org
Advances in Catalysis: The development of novel catalysts has been instrumental in advancing thiazole synthesis, offering improved yields, milder conditions, and easier product purification.
Heterogeneous Catalysts: Solid-supported catalysts are advantageous due to their ease of separation from the reaction mixture and potential for reusability. Silica-supported tungstosilisic acid has been employed as an efficient and reusable catalyst for the one-pot, three-component synthesis of thiazole derivatives under both conventional heating and ultrasonic irradiation. nih.gov
Magnetically Recoverable Nanocatalysts: A recent innovation involves the use of magnetic nanoparticles as catalyst supports. benthamdirect.com These catalysts, such as those based on iron oxides, can be easily removed from the reaction medium using an external magnet, simplifying purification and catalyst recycling. This approach aligns with the principles of green chemistry and has been applied to the synthesis of various thiazole compounds. benthamdirect.com
Metal-Based Catalysis: Transition metal complexes have been explored as catalysts for various steps in thiazole synthesis and for their subsequent functionalization. tandfonline.comrsc.org Palladium(II) complexes, for instance, have demonstrated high catalytic activity in the synthesis of other nitrogen-containing heterocycles, showcasing the potential of such complexes in related synthetic transformations. acs.org
Multicomponent Reactions (MCRs): The use of catalysts that facilitate one-pot multicomponent reactions is a highly efficient strategy. tandfonline.com Polyvinyl pyridine (B92270) (PVP) has been used as a recyclable catalyst for the room-temperature, one-pot synthesis of thiazole derivatives from an arylamine, an alkyl isothiocyanate, and an α-halo ketone. tandfonline.com
These advancements are summarized in the table below.
Table 2: Modern Methodologies in Thiazole Synthesis| Advancement | Methodology | Key Features | Reference |
|---|---|---|---|
| Reaction Conditions | Microwave-Assisted | Rapid heating, reduced reaction times, improved yields | nih.gov |
| Solvent-Free | Grinding reactants, green chemistry, enhanced rates | researchgate.net | |
| Ultrasonic Irradiation | Energy efficient, room temperature, rapid | nih.gov | |
| Catalysis | Heterogeneous Catalyst | Silica-supported tungstosilisic acid, reusable, green | nih.gov |
| Nanocatalysis | Magnetically recoverable catalysts, easy separation | benthamdirect.com |
These ongoing developments in synthetic methodologies continue to expand the toolkit available to chemists for the efficient and environmentally conscious production of this compound and its diverse analogs.
Structure Activity Relationship Sar Analyses of 5 2,5 Dimethylbenzyl 1,3 Thiazol 2 Amine and Congeners
Influence of the 1,3-Thiazol-2-amine Core on Biological Activity Profiles
The 1,3-thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. mdpi.com Its significance stems from its unique electronic and structural properties that allow for diverse interactions with biological targets. mdpi.com
Role of the 2-Amino Group in Receptor Interactions and Biological Response
The 2-amino group on the thiazole (B1198619) ring is a critical determinant of biological activity, primarily due to its ability to act as a hydrogen bond donor. This feature allows it to form crucial interactions with amino acid residues in the binding sites of target proteins. nih.govnih.gov The basicity of the 2-aminothiazole (B372263) moiety, which is comparable to pyridine (B92270), also facilitates the formation of salts and influences the compound's pharmacokinetic properties. industrialchemicals.gov.au
Furthermore, the reactivity of the 2-amino group makes it a versatile handle for chemical modification. Acylation or substitution of this group can significantly modulate the biological activity of the parent compound. For instance, the introduction of substituted benzoyl groups at the 2-amino position has been shown to dramatically enhance the antitubercular activity of 4-(2-pyridinyl)-1,3-thiazol-2-amines. nih.govnih.gov In some instances, the free amino group is essential for activity, while in others, its derivatization leads to more potent and selective agents.
Conformational Flexibility and Rigidity of the Thiazole Ring System
The thiazole ring, while aromatic, possesses a degree of conformational flexibility that can influence its interaction with biological targets. The sulfur atom in the ring, with its larger size and potential for specific interactions, contributes to unique conformational preferences compared to other five-membered heterocycles. researchgate.net The planarity of the thiazole ring can be influenced by the nature and size of its substituents.
Contribution of the 5-(2,5-Dimethylbenzyl) Substituent to Molecular Recognition and Activity
The substituent at the 5-position of the thiazole ring plays a crucial role in defining the compound's biological activity and selectivity. The 5-(2,5-Dimethylbenzyl) group, in particular, introduces specific steric and electronic features that are pivotal for molecular recognition.
Stereoelectronic Effects of the Dimethyl Substitution on the Benzyl (B1604629) Moiety
The presence of two methyl groups on the benzyl ring has a profound impact on the electronic properties and spatial arrangement of the molecule. Methyl groups are weakly electron-donating, which can influence the electron density of the benzyl ring and, by extension, its interaction with the target.
Positional Isomerism of Benzyl Substituents and its Impact on Biological Outcomes
The position of substituents on the benzyl ring is a key factor in determining the biological activity of 5-benzyl-1,3-thiazol-2-amine (B111427) derivatives. Even subtle changes in the substitution pattern can lead to significant differences in potency and selectivity.
A study on the anticancer properties of N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides, which are closely related to the target compound, revealed the importance of the substitution pattern on the benzyl ring. researchgate.net The following table summarizes the in vitro anticancer activity of a selection of these compounds against various cancer cell lines.
Table 1: Anticancer Activity of N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides
| Compound | R (Substitution on Benzyl Ring) | Cancer Cell Line | Growth Inhibition (%) |
|---|---|---|---|
| 7a | H | Leukemia (RPMI-8226) | 25 |
| 7b | 2-Methyl | Leukemia (RPMI-8226) | 30 |
| 7c | 4-Methyl | Leukemia (RPMI-8226) | 35 |
| 7d | 2,5-Dimethyl | Leukemia (RPMI-8226) | 45 |
| 7e | 2-Chloro | Leukemia (RPMI-8226) | 50 |
| 7f | 4-Chloro | Leukemia (RPMI-8226) | 40 |
| 7g | 2,4-Dichloro | Leukemia (RPMI-8226) | 55 |
Data is inferred from a study on N-acylated derivatives of the target compound. researchgate.net
From the data, it is evident that the 2,5-dimethyl substitution (compound 7d ) provides a notable level of activity. The introduction of electron-withdrawing groups, such as chlorine, further enhances the anticancer effect, with the 2,4-dichloro substituted analog (7g ) showing the highest activity in this series. This suggests that a combination of steric and electronic factors governed by the substitution pattern on the benzyl ring is crucial for the observed biological response.
Importance of the Methylene (B1212753) Linker in 5-Benzyl-Substituted Thiazoles
The length and nature of this linker are critical. Studies on related heterocyclic systems have shown that altering the linker, for instance, by introducing additional methylene units or replacing it with a more rigid group, can have a dramatic effect on biological activity. The flexibility imparted by the methylene bridge in 5-benzyl-substituted thiazoles is therefore a key element in their ability to adapt to the topology of their target binding sites.
SAR Studies on Modifications to the Benzyl Amine Linker in Related Thiazole Structures
The nature of the linker connecting the benzyl moiety to the thiazole core is a critical determinant of biological activity in related chemical series. In studies of 4-benzyl-1,3-thiazole derivatives, the amino group at the second position of the thiazole ring serves as a key linker. tandfonline.com Research has explored the replacement of this amine with other functionalities to optimize metabolic stability and biological response.
One significant bioisosteric approach involves the introduction of an -NH- linker, which has been shown to enhance metabolic stability, particularly when compared to structures that might generate toxic metabolites. nih.gov This modification is a strategic effort to improve the drug-like properties of the scaffold.
Investigations into different substitutions at the second position of the thiazole scaffold have demonstrated that the choice of linker and its substituents profoundly impacts activity. For instance, in a series of 4-benzyl-1,3-thiazole derivatives designed as anti-inflammatory agents, two main series were compared: one with an aryl amino function and another with a carbalkoxy amino function at position 2. tandfonline.com The results indicated that the biological activity of the carbalkoxy amino series was superior to that of the phenyl amino series, highlighting the importance of the linker's electronic and steric properties. nih.gov The molecule designated RS31, which features a -NH-(C=O)O-R side chain, emerged as the most potent compound in its series. nih.gov
Correlations between Substituent Electronic and Steric Properties and Biological Potency
The biological potency of thiazole derivatives is strongly correlated with the electronic and steric properties of substituents on both the thiazole and the associated aromatic rings.
Electronic Effects: The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the activity of the molecule.
In one study on 2,4-disubstituted thiazoles, the presence of an electron-withdrawing nitro group (NO₂) or an electron-donating methoxy (B1213986) group (OMe) in the para position of a benzene (B151609) ring attached to the thiazole was found to be beneficial for antifungal activity. nih.gov
Similarly, in a series of benzo[d]thiazole-hydrazones, analogues with electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups generally showed increased antibacterial activity. Conversely, compounds bearing electron-withdrawing groups such as chloro (-Cl), nitro (-NO₂), fluoro (-F), and bromo (-Br) tended to exhibit higher antifungal activity. nih.gov
In another series of thiazole derivatives designed as EGFR/BRAFV600E dual inhibitors, compounds featuring a 2,4-di-NO₂-C₆H₃ moiety demonstrated a significant impact on antiproliferative action, suggesting that strong electron-withdrawing characteristics are crucial for this specific activity. nih.gov
Steric Effects: The size and spatial arrangement of substituents also play a crucial role in determining how the molecule interacts with its biological target.
SAR analysis of certain thiazolidinone-based compounds revealed that the absence of large, bulky fragments at the C5 position of the thiazolidinone core was a significant pattern for potent activity. nih.gov
In studies on 2-substituted benzothiazoles, it was found that small, lipophilic substitutions at the C6 position of the benzothiazole (B30560) ring could improve anticancer inhibitory activity. researchgate.net
The interplay between these electronic and steric factors is complex and crucial for optimizing the potency of thiazole-based compounds.
Below is a data table summarizing the effect of different substituents on the biological activity of various thiazole scaffolds.
| Scaffold | Substituent (Position) | Property | Observed Effect on Activity | Reference |
| 2,4-Disubstituted Thiazole | p-NO₂, p-OMe on Benzene Ring | Electron-Withdrawing/Donating | Beneficial for antifungal activity | nih.gov |
| Benzo[d]thiazole-Hydrazone | -OH, -OCH₃ on Phenyl Ring | Electron-Donating | Increased antibacterial activity | nih.gov |
| Benzo[d]thiazole-Hydrazone | -Cl, -NO₂, -F, -Br on Phenyl Ring | Electron-Withdrawing | Increased antifungal activity | nih.gov |
| Thiazolidinone Core | Bulky groups at C5 | Steric Bulk | Decreased activity (absence of bulk is favorable) | nih.gov |
| Benzothiazole | Small lipophilic groups at C6 | Steric/Lipophilic | Improved anticancer activity | researchgate.net |
| Thiazole | 2,4-di-NO₂-C₆H₃ | Electron-Withdrawing | Significant enhancement of antiproliferative action | nih.gov |
Comparative SAR with Other Thiazole and Benzylamine-Containing Scaffolds
The structure-activity relationships of 5-(2,5-Dimethylbenzyl)-1,3-thiazol-2-amine and its congeners can be further understood by comparing them to other related heterocyclic scaffolds.
Comparison with other Thiazole Scaffolds: The thiazole ring is a versatile scaffold found in numerous biologically active compounds. researchgate.netnih.gov Different substitution patterns lead to diverse activities.
Thiazolidinones: In a study assessing various thiazolidine (B150603) and thiazole series for antileishmanial activity, specific SAR patterns were identified for phenyl-indole hybrids attached to a thiazolidinone core. Key features for high efficacy included a free N3 position and the absence of bulky groups at the C5 position of the thiazolidinone ring, along with halogen or nitro groups on the phenyl ring. nih.gov This highlights the importance of specific substitution points that differ from the 2,5-disubstitution pattern of the primary compound of interest.
Benzothiazoles: Benzothiazole-based inhibitors targeting the Hsp90 C-terminal domain have also been developed. SAR studies on these compounds emphasized the necessity of a cationic center at position 2 and its correct spatial distance from an aromatic ring at position 6 for antiproliferative activity. nih.gov This differs from the SAR of 2-aminothiazoles, where the amine at position 2 is often a key interaction point or a linker to other functional groups. tandfonline.com
Comparison with Benzylamine-Containing Scaffolds: While direct SAR comparisons with a broad range of benzylamine-containing scaffolds are specific to the biological target, the benzyl group itself is a common feature in medicinal chemistry. In the context of 4-benzyl-1,3-thiazole derivatives, the benzyl group is fixed at position 4, while substitutions are varied at positions 2 and 5. tandfonline.com The activity is then modulated by the nature of the amino linker at C2 and the carbonyl group at C5, rather than by modifications on the benzylamine (B48309) portion itself.
This comparative analysis underscores that while the thiazole ring is a privileged scaffold, the specific substitution pattern and the nature of the appended functional groups are the ultimate determinants of the compound's biological profile and potency.
The following table presents a comparative overview of SAR highlights across different scaffolds.
| Scaffold | Key SAR Feature | Biological Target/Activity Context | Reference |
| 4-Benzyl-1,3-thiazole | Carbalkoxy amino linker at C2 is superior to aryl amino linker for anti-inflammatory activity. nih.gov | Anti-inflammatory | tandfonline.comnih.gov |
| Thiazolidinone-Indole Hybrid | Free N3 position, no bulky group at C5, and EWG on phenyl ring are crucial for activity. nih.gov | Antileishmanial | nih.gov |
| Benzothiazole | A cationic center at C2 and its distance from an aromatic ring at C6 are obligatory for potency. nih.gov | Anticancer (Hsp90 Inhibition) | nih.gov |
| 2-Substituted Benzothiazole | Small lipophilic groups at C6 and specific substitutions on a linked triazole ring enhance activity. researchgate.net | Anticancer | researchgate.net |
Mechanistic Investigations of 5 2,5 Dimethylbenzyl 1,3 Thiazol 2 Amine Derived Biological Activities
Elucidation of Enzyme Inhibition Mechanisms
The thiazole (B1198619) scaffold is a privileged structure in the design of enzyme inhibitors, and derivatives of 5-(2,5-Dimethylbenzyl)-1,3-thiazol-2-amine are implicated in the inhibition of several key enzymes involved in various pathological processes.
Studies on Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition by Thiazole Derivatives
Thiazole derivatives have been identified as potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes pivotal to the inflammatory cascade. The dual inhibition of both COX-2 and 5-LOX is a particularly attractive strategy for the development of anti-inflammatory agents with potentially fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs) mdpi.com. The anti-inflammatory activity of aminothiazole derivatives is well-documented, with compounds like 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride demonstrating dual inhibition of COX and LOX nih.gov.
The mechanism of inhibition often involves the thiazole core acting as a scaffold to position specific pharmacophoric groups within the active sites of these enzymes. For instance, N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have shown direct inhibition of 5-lipoxygenase nih.gov. The nature and position of substituents on the thiazole and associated aryl rings are critical for both potency and selectivity. While specific data for this compound is not extensively available, the presence of the lipophilic 2,5-dimethylbenzyl group at the 5-position is expected to enhance binding to the hydrophobic channels of COX and LOX active sites.
Table 1: Inhibitory Activity of Selected Thiazole Derivatives against COX and LOX
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 2-[(4-chloro-6-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}pyrimidin-2-yl)sulfanyl]octanoic acid | 5-LO | 0.3 | nih.gov |
| Aminothiazole-featured pirinixic acid derivative | mPGES-1 | 0.4 | nih.gov |
| 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride | COX/LOX | Dual Inhibitor | nih.gov |
Cholinesterase Inhibitory Mechanisms Associated with 1,3-Thiazole-2-amine Analogs
Derivatives of 1,3-thiazole-2-amine have emerged as significant inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. The thiazole ring in these inhibitors often interacts with key amino acid residues in the active site of the cholinesterase enzymes academie-sciences.fracademie-sciences.fr.
Structure-activity relationship (SAR) studies have revealed that the substituents on the thiazole ring are critical for inhibitory activity academie-sciences.fr. For instance, certain thiazolylhydrazone derivatives have shown potent AChE inhibition with IC50 values in the nanomolar range mdpi.com. The 2,5-dimethylbenzyl group in this compound would likely occupy the peripheral anionic site (PAS) of AChE, a region known to bind inhibitors and allosterically modulate enzyme activity.
Table 2: Cholinesterase Inhibitory Activity of Selected 1,3-Thiazole-2-amine Analogs
| Compound Derivative | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazolylhydrazone (R1=H, R2=OCH3) | AChE | 0.0317 | academie-sciences.fr |
| Thiazolylhydrazone (R1, R2 = H) | AChE | 0.0496 | academie-sciences.fr |
| Hydroxynaphthalenyl thiazole | AChE | 1.78 | academie-sciences.fr |
| Hydroxynaphthalenyl thiazole | BChE | 11.9 | academie-sciences.fr |
| Acridine-thiazole hybrid | AChE | 0.0065 | acs.org |
| Benzylpiperidine-linked diarylthiazole | AChE | 0.30 | acs.org |
| Thiazole-based derivative 10 | AChE | 0.103 | nih.gov |
| Thiazole-based derivative 16 | AChE | 0.109 | nih.gov |
Tyrosinase Inhibition and Anti-Melanogenic Mechanisms
Thiazole-containing compounds have been investigated as inhibitors of tyrosinase, the key enzyme in melanin biosynthesis mdpi.com. Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in dermatology and cosmetics. The inhibitory mechanism of thiazole derivatives against tyrosinase often involves chelation of the copper ions in the enzyme's active site nih.gov.
The anti-melanogenic effect of these compounds stems from their ability to reduce melanin production by inhibiting tyrosinase activity nih.govmdpi.com. Some benzothiazole (B30560) derivatives have demonstrated potent tyrosinase inhibition, with IC50 values significantly lower than that of the standard inhibitor, kojic acid mdpi.com. The 2,5-dimethylbenzyl group of this compound could enhance the interaction with the hydrophobic active site of tyrosinase, thereby contributing to its inhibitory potential. Furthermore, some thiazole derivatives also exhibit antioxidant properties that can contribute to their anti-melanogenic effects by scavenging reactive oxygen species (ROS) that stimulate melanogenesis mdpi.com.
Src Kinase Inhibition and Cellular Signaling Pathway Modulation
The 2-aminothiazole (B372263) scaffold is a well-established template for the design of potent inhibitors of Src family kinases, a group of non-receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and survival nih.govmdpi.com. Dysregulation of Src kinase activity is implicated in the development and progression of various cancers. Dasatinib, a potent anticancer drug, features a 2-aminothiazole core and functions as a pan-Src kinase inhibitor nih.gov.
The inhibitory mechanism involves the aminothiazole moiety forming key hydrogen bonds with the hinge region of the kinase domain, while substituents on the thiazole ring occupy adjacent hydrophobic pockets researchgate.netnih.govresearchgate.net. The 5-(2,5-Dimethylbenzyl) group of the title compound is poised to interact with such hydrophobic regions within the ATP-binding site of Src kinase, potentially leading to potent and selective inhibition. By inhibiting Src kinase, these compounds can modulate downstream signaling pathways, leading to the suppression of tumor growth and metastasis mdpi.com.
Exploration of Other Receptor-Mediated Actions and Ligand-Target Interactions
Beyond enzyme inhibition, thiazole derivatives are known to interact with a variety of cellular receptors. For instance, aminothiazoles have been identified as ligands for estrogen receptors and as antagonists for adenosine receptors researchgate.net. More recently, thiazole-carboxamide derivatives have been shown to modulate the activity of AMPA receptors, a class of ionotropic glutamate receptors in the central nervous system, suggesting a potential neuroprotective role nih.govmdpi.com.
While specific receptor binding data for this compound are scarce, the structural features of the molecule suggest the potential for interaction with various receptors. The lipophilic benzyl (B1604629) group could facilitate entry into the central nervous system and interaction with neuronal receptors. The thiazole ring itself can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, with receptor binding sites . Further research is needed to fully elucidate the receptor-mediated actions of this specific compound.
Molecular Basis of Antioxidant Action for Thiazol-2-amine Derivatives
Table 3: Antioxidant Activity of a Representative Aminothiazole Derivative
| Assay | Activity of Dendrodoine Analogue (DA) | Reference |
|---|---|---|
| ABTS radical scavenging | 3.07 µM DA equivalent to 0.17 µM Trolox | nih.gov |
| Ferric reducing ability | 3.07 µM DA equivalent to 110 µM Trolox | nih.gov |
| Deoxyribose degradation protection | 84% protection at 3.07 µM | nih.gov |
| NO radical scavenging | 20% scavenging at 3.07 µM | nih.gov |
| Peroxyl radical scavenging rate constant | 3 x 10⁸ M⁻¹s⁻¹ | nih.gov |
Mechanisms of Antimicrobial Activities, Including Antibacterial and Antifungal Effects
The antimicrobial effects of thiazole derivatives are multifaceted, often involving the inhibition of essential microbial enzymes or the disruption of cellular structures. The specific mechanism can be influenced by the various substituents on the thiazole ring.
Antibacterial Mechanisms:
The antibacterial action of thiazole-based compounds is attributed to several key mechanisms:
Inhibition of Cell Wall Synthesis: Some thiazole derivatives interfere with the biosynthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and survival. Molecular docking studies have suggested that 2-aminothiazole derivatives may act by inhibiting MurB, an enzyme involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall nih.gov.
Interference with DNA Synthesis: Thiazole compounds have been shown to target enzymes crucial for bacterial DNA replication and maintenance. For example, some derivatives act as inhibitors of DNA gyrase, an enzyme that introduces negative supercoils into DNA and is vital for replication and transcription ekb.eg.
Disruption of Fatty Acid Biosynthesis: The fatty acid synthesis (FAS) pathway is another target for thiazole-based antibacterial agents. Specific compounds have demonstrated inhibitory activity against enzymes like β-ketoacyl-acyl-carrier protein synthase III (FabH), which plays a role in the initiation of fatty acid synthesis.
Membrane Permeabilization: The amphiphilic nature of certain thiazole derivatives, possessing both hydrophobic and hydrophilic regions, allows them to insert into bacterial cell membranes mdpi.com. This insertion can disrupt the membrane's integrity, leading to the leakage of essential cytoplasmic contents and ultimately causing cell death mdpi.comresearchgate.net. This mechanism is effective against both Gram-positive and Gram-negative bacteria mdpi.com.
| Mechanism of Action | Target Enzyme/Structure | Effect | References |
|---|---|---|---|
| Inhibition of Cell Wall Synthesis | MurB Enzyme | Inhibits peptidoglycan formation, compromising cell wall integrity. | nih.gov |
| Inhibition of DNA Synthesis | DNA Gyrase | Prevents DNA replication and transcription. | ekb.eg |
| Disruption of Fatty Acid Biosynthesis | β-ketoacyl-acyl-carrier protein synthase III (FabH) | Inhibits the initiation of the fatty acid synthesis pathway. | |
| Membrane Disruption | Bacterial Cell Membrane | Causes leakage of cytoplasmic contents, leading to cell lysis. | mdpi.comresearchgate.net |
Antifungal Mechanisms:
The antifungal activity of thiazole derivatives often involves targeting processes unique to fungal cells, thereby providing a degree of selective toxicity.
Inhibition of Ergosterol Biosynthesis: A primary mechanism of antifungal action for many azole compounds, including thiazoles, is the inhibition of ergosterol synthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Thiazole derivatives can inhibit the enzyme 14α-lanosterol demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway nih.govmdpi.com. Disruption of ergosterol production leads to a dysfunctional cell membrane, increased permeability, and inhibition of fungal growth nih.gov.
Induction of Oxidative Stress: Some thiazole compounds have been found to induce the accumulation of reactive oxygen species (ROS) within fungal cells frontiersin.org. This increase in oxidative stress can damage cellular components such as proteins, lipids, and DNA, ultimately leading to fungal cell death frontiersin.org.
Inhibition of Biofilm and Hyphae Formation: For pathogenic fungi like Candida albicans, the ability to form biofilms and transition to a hyphal morphology is crucial for virulence. Certain thiazole derivatives have been shown to inhibit these processes, thereby reducing the pathogenicity of the fungus frontiersin.org.
| Mechanism of Action | Target Enzyme/Process | Effect | References |
|---|---|---|---|
| Inhibition of Ergosterol Biosynthesis | 14α-lanosterol demethylase (CYP51) | Disrupts fungal cell membrane integrity and function. | nih.govmdpi.com |
| Induction of Oxidative Stress | Reactive Oxygen Species (ROS) Accumulation | Causes damage to essential cellular components, leading to apoptosis. | frontiersin.org |
| Inhibition of Virulence Factors | Biofilm and Hyphae Formation | Reduces the ability of the fungus to establish and spread infection. | frontiersin.org |
Cellular and Subcellular Localization Studies of Thiazole Compounds
The effectiveness of an antimicrobial agent is highly dependent on its ability to reach its target within the microbial cell. Studies on thiazole compounds have provided insights into their cellular uptake and distribution.
The physicochemical properties of thiazole derivatives play a significant role in their cellular localization. Many of these compounds exhibit amphiphilic characteristics, meaning they have both lipid-loving (lipophilic) and water-loving (hydrophilic) parts mdpi.com. This dual nature facilitates their interaction with and penetration of microbial cell membranes, which are primarily composed of a lipid bilayer mdpi.commdpi.com.
Once at the cell surface, the lipophilic portions of the thiazole molecule can insert into the lipid membrane, while the hydrophilic portions may interact with the aqueous environment or polar components of the membrane. This embedding within the cell membrane is a key step in the mechanism of action for compounds that cause membrane disruption mdpi.comresearchgate.net.
For thiazole derivatives that have intracellular targets, penetration of the cell membrane is a prerequisite for their activity. The ability of these compounds to cross the microbial membrane allows them to accumulate in the cytoplasm, where they can then interact with their specific target enzymes, such as those involved in DNA replication, protein synthesis, or metabolic pathways. The improved physico-chemical properties of some derivatives, which may enhance their ability to penetrate microbial membranes, have been correlated with increased antimicrobial activity mdpi.com.
Computational Approaches in the Research of 5 2,5 Dimethylbenzyl 1,3 Thiazol 2 Amine
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a potential drug molecule (the ligand) might interact with a biological target, typically a protein.
Identification of Binding Sites and Key Intermolecular Interactions
Currently, there are no published molecular docking studies that have identified the binding sites and key intermolecular interactions of 5-(2,5-Dimethylbenzyl)-1,3-thiazol-2-amine with any specific protein targets. Such a study would involve docking the compound into the active site of a chosen protein to predict the binding mode. The analysis would focus on identifying non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. These interactions are fundamental to the compound's potential biological activity.
Prediction of Binding Affinities and Ranking of Analogs
Predicting the binding affinity, often expressed as a docking score or estimated free energy of binding, is a key outcome of molecular docking simulations. This allows researchers to rank a series of compounds based on their predicted potency. As there are no available docking studies for this compound, there is no data on its predicted binding affinities or how it would rank against analogous structures.
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
Molecular dynamics (MD) simulations provide a more dynamic picture of a ligand-protein complex compared to the static view from molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of the predicted binding pose and explore the conformational changes that may occur upon binding. To date, no molecular dynamics simulations have been reported for this compound, leaving questions about its conformational flexibility and the stability of its potential interactions with biological targets unanswered.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to understand the electronic properties of a molecule, which are crucial for its reactivity and interactions.
Analysis of Frontier Molecular Orbitals (FMOs) and Electrophilic/Nucleophilic Sites
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy and distribution of these orbitals are key indicators of a molecule's ability to donate or accept electrons, thus defining its electrophilic and nucleophilic sites. Without specific quantum chemical calculations for this compound, a detailed analysis of its FMOs and reactivity profile is not possible.
Charge Distribution and Electrostatic Potential Mapping
Understanding the charge distribution within a molecule and its resulting electrostatic potential is vital for predicting its interaction with other molecules. An electrostatic potential map visually represents the regions of a molecule that are electron-rich (negative potential) or electron-poor (positive potential). This information helps in predicting sites for non-covalent interactions. No such mapping or charge distribution analysis has been published for this compound.
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogs, QSAR studies are instrumental in predicting their potential therapeutic effects and in guiding the synthesis of more potent derivatives.
The development of a robust QSAR model for a class of compounds including this compound would typically involve the following steps:
Data Set Selection: A series of structurally related 2-aminothiazole (B372263) derivatives with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) would be compiled. This data set would ideally include compounds with variations in the substitution pattern on the benzyl (B1604629) ring and modifications to the thiazole (B1198619) core.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Geometrical descriptors: These relate to the three-dimensional shape of the molecule.
Electronic descriptors: These describe the electronic properties, such as charge distribution and polarizability.
Hydrophobic descriptors: These quantify the lipophilicity of the molecule.
Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that links the descriptors to the biological activity. acs.org The predictive power of the resulting model is then rigorously validated using both internal and external validation techniques. jocpr.com
A hypothetical QSAR model for a series of 2-aminothiazole derivatives, including this compound, might reveal the importance of specific descriptors. For instance, the presence of the dimethylbenzyl group could be captured by descriptors related to molecular size and hydrophobicity.
Such a model would enable the prediction of the biological activity of novel, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and experimental testing.
Virtual Screening and De Novo Design Strategies for Novel Thiazole Derivatives
Virtual screening is a computational methodology used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net For this compound, virtual screening can be employed in two primary ways: to identify its potential biological targets or to discover novel, structurally related compounds with improved properties.
In a target identification scenario, the three-dimensional structure of this compound would be docked against a panel of known protein structures to predict its binding affinity. Conversely, if a biological target is already known, large compound libraries can be screened to find molecules that are structurally similar or have complementary pharmacophoric features to this compound.
De novo design, on the other hand, is a computational approach that aims to generate entirely new molecular structures with desired properties. youtube.comyoutube.com Starting from a known active compound like this compound, or even just a defined binding pocket of a target protein, de novo design algorithms can build novel molecules piece by piece.
A typical workflow for virtual screening and de novo design focused on derivatives of this compound would involve:
Target Selection and Preparation: A biologically relevant protein target is chosen, and its three-dimensional structure is prepared for docking simulations.
Library Preparation: For virtual screening, a large database of chemical compounds is prepared. For de novo design, a library of molecular fragments is used.
Docking and Scoring: The compounds or fragments are computationally docked into the active site of the target protein. A scoring function is then used to estimate the binding affinity of each molecule.
Hit Selection and Optimization: The top-scoring compounds from virtual screening are selected as "hits." In de novo design, promising fragments are linked together to create novel molecules. These can then be further optimized in silico before being synthesized.
Through these computational strategies, researchers can efficiently explore a vast chemical space to design novel thiazole derivatives with potentially enhanced therapeutic efficacy. The insights gained from QSAR, virtual screening, and de novo design will undoubtedly accelerate the development of new drug candidates based on the this compound scaffold.
Advanced Research Directions and Future Perspectives for 5 2,5 Dimethylbenzyl 1,3 Thiazol 2 Amine Research
Design and Synthesis of Highly Selective 1,3-Thiazol-2-amine Scaffolds
The creation of diverse and highly selective libraries of 1,3-thiazol-2-amine derivatives is fundamental to exploring their full potential. Modern synthetic chemistry offers several sophisticated strategies to achieve this, moving beyond traditional methods toward more efficient, selective, and environmentally benign processes.
Recent advancements focus on one-pot multicomponent reactions, which allow for the construction of complex molecules in a single step from readily available starting materials. medmedchem.comnih.gov These methods are advantageous for their high atom economy, reduced waste, and simplified purification procedures. For instance, a one-pot approach using a magnetically separable nanocatalyst has been developed for synthesizing 2-aminothiazole (B372263) derivatives, offering a green alternative to toxic reagents like iodine. nih.gov Other innovative techniques include chemoenzymatic synthesis, which utilizes enzymes like α-amylase to catalyze reactions under mild conditions, and ultrasonic irradiation, which can accelerate reaction times and improve yields. medmedchem.com
Furthermore, the functionalization of the core thiazole (B1198619) ring is crucial for fine-tuning the properties of the final compound. The development of an unprecedented 2H-thiazolo[4,5-d] nih.govnih.govresearchgate.nettriazole (ThTz) system, which bears a sulfone group on the thiazole ring, showcases a powerful strategy. rsc.orgrsc.org This sulfone moiety acts as a versatile handle, enabling a wide range of transformations, including SNAr reactions, metal-catalyzed couplings, and radical-based alkylations, thereby allowing for extensive diversification of the scaffold. rsc.orgrsc.orgresearchgate.net Such methods could be adapted to selectively modify the 5-(2,5-Dimethylbenzyl)-1,3-thiazol-2-amine core, creating a broad spectrum of analogues for screening.
Table 1: Modern Synthetic Strategies for 2-Aminothiazole Scaffolds
| Synthesis Strategy | Key Features | Advantages | Reference(s) |
|---|---|---|---|
| One-Pot Multicomponent Reactions | Combines multiple reactants in a single operation. | High efficiency, reduced waste, simplified work-up. | medmedchem.comnih.gov |
| Green Catalysis | Utilizes environmentally friendly catalysts (e.g., SiO₂-supported tungstosilicic acid, magnetic nanocatalysts). | Non-toxic, recyclable catalysts, sustainable. | medmedchem.comnih.gov |
| Chemoenzymatic Synthesis | Employs enzymes (e.g., α-amylase) as catalysts. | Mild reaction conditions, high selectivity. | medmedchem.com |
| Ultrasonic Irradiation | Uses ultrasound to promote the reaction. | Faster reaction rates, improved yields, energy efficient. | medmedchem.com |
| Photo-catalysis | Uses light to initiate the reaction. | Mild conditions, high selectivity. | medmedchem.com |
| Scaffold Functionalization | Introduction of reactive groups (e.g., sulfones) for further modification. | Allows for diverse and targeted derivatization. | rsc.orgrsc.orgresearchgate.net |
Exploration of Novel Biological Targets for Thiazole-Based Compounds
The thiazole nucleus is a privileged scaffold known to interact with a wide array of biological targets, making it a versatile platform for drug discovery. While traditionally associated with antimicrobial and anti-inflammatory activities, recent research has unveiled its potential against a host of other diseases by modulating novel targets. nih.govnih.govnih.gov
In oncology, thiazole derivatives are being developed as potent inhibitors of key signaling pathways. For example, novel thiazole compounds have been designed as dual inhibitors of PI3K/mTOR and EGFR/VEGFR-2, both critical pathways in cancer cell proliferation and survival. frontiersin.orgnih.gov Other research has identified thiazole-naphthalene derivatives as tubulin polymerization inhibitors, which disrupt the cell cytoskeleton and induce apoptosis in cancer cells. nih.gov The estrogen receptor has also been identified as a target for thiazole derivatives in the context of anticancer research. nih.gov
Beyond cancer, thiazole-based compounds are showing promise as multi-target agents for complex neurodegenerative disorders like Alzheimer's disease. nih.gov They have been shown to inhibit cholinesterase activity, reduce Aβ aggregation, and modulate Ca²+ overload. nih.gov Additionally, bacterial enzymes such as DNA gyrase B are validated targets for aminothiazole derivatives, offering new avenues for antibacterial therapies. johnshopkins.edu A study on N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides, structurally related to the title compound, demonstrated significant anticancer activity against a panel of 60 human cancer cell lines, highlighting the potential of this specific chemical class. researchgate.net
Table 2: Selected Biological Targets for Thiazole-Based Compounds
| Target Class | Specific Target(s) | Therapeutic Area | Reference(s) |
|---|---|---|---|
| Kinases | PI3K/mTOR, EGFR, VEGFR-2 | Cancer | frontiersin.orgnih.gov |
| Cytoskeletal Proteins | Tubulin | Cancer | nih.gov |
| Nuclear Receptors | Estrogen Receptors | Cancer | nih.gov |
| Bacterial Enzymes | DNA Gyrase B | Infectious Disease | johnshopkins.edu |
| Neuro-modulatory | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Aβ Aggregation | Alzheimer's Disease | nih.gov |
| Importins | Karyopherin β1 (KPNB1) | Cancer | nih.govmdpi.com |
Integration of Artificial Intelligence and Machine Learning in Thiazole Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. youtube.com In the context of thiazole research, these computational tools are being employed to build predictive models that can significantly reduce the time and cost associated with experimental screening.
A primary application of ML is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net These models learn the complex relationship between the chemical structure of thiazole derivatives and their biological activity. youtube.com By training on a dataset of known compounds, a QSAR model can predict the activity of novel, untested molecules, allowing researchers to prioritize the synthesis of the most promising candidates. nih.govresearchgate.net For example, ML models have been successfully used to predict the inhibitory activity of thiazole chemicals on the estrogen receptor and to identify novel urease inhibitors. nih.govresearchgate.net
Beyond activity prediction, ML is used for large-scale virtual screening of compound libraries to identify potential hits against a specific biological target. nih.gov This in silico approach can screen millions of virtual compounds in a fraction of the time required for physical high-throughput screening. nih.gov Furthermore, ML models are being developed to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of drug candidates, helping to identify potential liabilities early in the discovery process and improve the chances of clinical success. johnshopkins.eduresearchgate.net
Development of Multi-Target Directed Ligands Based on the Thiazole Nucleus
Complex diseases such as cancer and neurodegenerative disorders are often driven by multiple pathological pathways. This has spurred the development of Multi-Target Directed Ligands (MTDLs), single chemical entities designed to modulate several biological targets simultaneously. The thiazole scaffold, with its chemical tractability and ability to interact with diverse targets, is an ideal starting point for designing MTDLs.
In cancer therapy, thiazole-based compounds have been successfully designed as dual inhibitors of EGFR and VEGFR-2, two key receptors involved in tumor growth and angiogenesis. frontiersin.org Similarly, dual inhibitors of the PI3K/mTOR pathway have been developed from the thiazole nucleus. nih.gov This multi-target approach can lead to enhanced efficacy and potentially overcome drug resistance mechanisms that arise from single-target therapies.
The MTDL strategy is also highly relevant for Alzheimer's disease. nih.gov Researchers have created tacrine-thiazole hybrids that can inhibit cholinesterase activity while also preventing the aggregation of amyloid-beta peptides, addressing two key aspects of the disease's pathology with a single molecule. nih.gov Computational studies have further shown that certain thiazole derivatives can act as multitarget-directed ligands against BACE-1 and COX enzymes, which are also implicated in Alzheimer's disease. nih.gov
Applications in Materials Science and Chemical Sensing Beyond Biological Systems
The unique electronic and structural properties of the thiazole ring extend its utility beyond the biological realm into materials science and chemical sensing. The rigid, planar, and electron-deficient nature of fused thiazole systems makes them excellent building blocks for organic electronic materials. rsc.org
Specifically, thiazolo[5,4-d]thiazole (B1587360) derivatives have gained significant attention for their use in organic electronics. rsc.orgresearchgate.net Their rigid backbone facilitates efficient intermolecular π–π overlap, which is crucial for charge transport in semiconductor devices. rsc.org These materials have been incorporated into organic photovoltaics (OPVs), including bulk-heterojunction organic solar cells and dye-sensitized solar cells (DSSCs), as well as organic field-effect transistors (OFETs). researchgate.net
In the field of chemical sensing, thiazole-containing ligands are used to construct luminescent Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). mdpi.comresearchgate.net These materials can detect the presence of specific analytes, such as metal ions, through changes in their luminescence. mdpi.com The porosity of MOFs allows for the pre-concentration of the analyte, increasing the sensitivity of the sensor, while the ability to functionalize the thiazole ligand allows for tuning the selectivity towards different substances. mdpi.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides |
| 2H-thiazolo[4,5-d] nih.govnih.govresearchgate.nettriazole |
| tacrine |
| Erlotinib |
| Colchicine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
